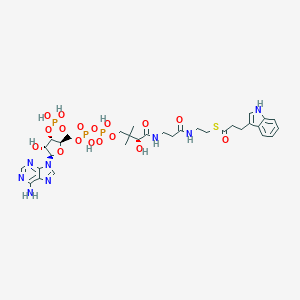

3-Indolepropionyl-coenzyme A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Indolepropionyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C32H45N8O17P3S and its molecular weight is 938.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Role and Enzymatic Reactions

Medium-Chain Fatty Acyl-CoA Dehydrogenase (MCAD) Activity

IPCoA serves as a substrate for medium-chain fatty acyl-CoA dehydrogenase (MCAD), an enzyme crucial for the β-oxidation of fatty acids. Research has demonstrated that IPCoA can undergo enzymatic transformation via MCAD, leading to the formation of chromophoric intermediates. This process is characterized by distinct absorbance changes in UV/vis spectroscopy, indicating the formation of intermediary species during the reaction, which are essential for understanding the mechanistic pathways of fatty acid metabolism .

Metabolic Implications

Impact on Fatty Acid Oxidation

Studies have shown that IPCoA influences mitochondrial fatty acid oxidation, particularly under conditions of dietary stress such as high-fat diets. For instance, inhibition of acyl-CoA oxidase-1 (ACOX1) using compounds like IPCoA can enhance mitochondrial fatty acid oxidation through activation of signaling pathways involving SIRT1 and AMPK. This activation leads to reduced lipid accumulation and improved metabolic profiles in animal models .

Therapeutic Potential

Metabolic Disorders

Given its role in enhancing fatty acid oxidation, IPCoA has potential therapeutic applications in treating metabolic disorders such as obesity and insulin resistance. By modulating key metabolic pathways, IPCoA could help in developing strategies to combat these conditions . The ability to influence lipid metabolism positions IPCoA as a candidate for further investigation in metabolic syndrome therapies.

Research Findings and Case Studies

Case Study: Inhibition of ACOX1

In a controlled study involving rats fed a high-fat diet, treatment with IPCoA derivatives resulted in significant reductions in hepatic lipid content and improved insulin sensitivity. The findings indicated that IPCoA not only serves as a substrate for MCAD but also plays a regulatory role in fatty acid metabolism through its effects on ACOX1 activity and downstream metabolic pathways .

Analyse Des Réactions Chimiques

Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

3-IPCoA acts as a pseudosubstrate for MCAD, undergoing dehydrogenation to form trans-3-indoleacryloyl-CoA (IACoA) . This reaction is central to studying flavin adenine dinucleotide (FAD)-dependent redox mechanisms:

-

Mechanism :

-

Kinetic Parameters :

Oxidase Activity with Molecular Oxygen

In the absence of ETF, reduced MCAD-FADH₂ reacts with O₂, producing hydrogen peroxide (H2O2):

-

Key Findings :

-

Biphasic Oxygen Kinetics : Low-affinity phase (Km=3μM) dominates at high O₂ concentrations .

-

Substrate Inhibition : Bulky substrates like 3-IPCoA enhance oxidase activity by destabilizing enzyme-product complexes .

-

Mutant Studies : The Glu376-Gln MCAD mutant eliminates redox equilibration, confirming O₂ reacts directly with reduced enzyme-substrate complexes .

-

pH-Dependent Enzyme-Substrate Interactions

The MCAD-IACoA complex exhibits pH-sensitive conformational changes:

-

Two-Step Binding :

-

pKa Values :

Role in Microbial Tryptophan Metabolism

3-IPCoA is an intermediate in gut microbiota-derived indole-3-propionic acid (IPA) biosynthesis:

-

Reductive Pathway :

-

Key Enzymes :

Comparative Substrate Specificity

3-IPCoA’s bulky indole group distinguishes it from physiological substrates:

| Substrate | MCAD kcat(s−1) | Oxidase Activity (H2O2production) |

|---|---|---|

| Octanoyl-CoA | 48s−1 | Low |

| 3-Indolepropionyl-CoA | 12s−1 | High |

| Butyryl-CoA | 32s−1 | Moderate |

Propriétés

Numéro CAS |

144319-97-1 |

|---|---|

Formule moléculaire |

C32H45N8O17P3S |

Poids moléculaire |

938.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate |

InChI |

InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1 |

Clé InChI |

IXFKVXFSQBQASQ-GRBGHKMPSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O |

Key on ui other cas no. |

144319-97-1 |

Synonymes |

3-indolepropionyl-CoA 3-indolepropionyl-coenzyme A coenzyme A, 3-indolepropionyl IPCoA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.